molecular formula C30H27CrO6 B103425 Chromium tris(benzoylacetate) CAS No. 16432-36-3

Chromium tris(benzoylacetate)

Katalognummer: B103425
CAS-Nummer: 16432-36-3
Molekulargewicht: 535.5 g/mol
InChI-Schlüssel: WUZCBSQKHJJABD-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromium tris(benzoylacetate) is a coordination compound where a chromium ion is complexed with three benzoylacetate ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromium tris(benzoylacetate) can be synthesized by reacting chromium(III) chloride with benzoylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The general reaction is as follows:

CrCl3+3C6H5COCH2COCH3+3NaOHCr(C6H5COCHCOCH3)3+3NaCl+3H2O\text{CrCl}_3 + 3 \text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 + 3 \text{NaOH} \rightarrow \text{Cr(C}_6\text{H}_5\text{COCHCOCH}_3\text{)}_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} CrCl3​+3C6​H5​COCH2​COCH3​+3NaOH→Cr(C6​H5​COCHCOCH3​)3​+3NaCl+3H2​O

Industrial Production Methods: Industrial production methods for chromium tris(benzoylacetate) are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and mixing .

Analyse Chemischer Reaktionen

Types of Reactions: Chromium tris(benzoylacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of chromium(VI) species.

    Reduction: It can be reduced to lower oxidation states of chromium using reducing agents like sodium borohydride.

    Substitution: Ligand exchange reactions can occur where the benzoylacetate ligands are replaced by other ligands such as acetylacetonate or other β-diketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Reactions typically occur in organic solvents like acetone or ethanol under reflux conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chromium tris(benzoylacetate) has several scientific research applications:

Wirkmechanismus

The mechanism of action of chromium tris(benzoylacetate) involves its ability to form stable complexes with various ligands. The chromium ion can coordinate with different donor atoms, leading to the formation of stable chelate rings. This property is exploited in catalysis and material science, where the compound acts as a catalyst or a precursor for the synthesis of other materials. The molecular targets and pathways involved include coordination with oxygen and nitrogen donor atoms in ligands, leading to the stabilization of reactive intermediates in catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

    Chromium tris(acetylacetonate): Similar structure but with acetylacetonate ligands instead of benzoylacetate.

    Chromium tris(1,3-diphenyl-1,3-propanedionate): Another similar compound with different β-diketone ligands.

    Chromium tris(2,4-pentanedionate): A well-known chromium complex with acetylacetonate ligands.

Uniqueness: Chromium tris(benzoylacetate) is unique due to the presence of benzoyl groups, which can influence the electronic properties and reactivity of the compound. The benzoyl groups can provide additional stabilization through π-π interactions and can affect the solubility and volatility of the compound compared to other chromium tris complexes .

Biologische Aktivität

Chromium tris(benzoylacetate) is a coordination compound with significant biological activity, particularly in relation to glucose metabolism and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms, and potential applications.

Chemical Structure and Properties

Chromium tris(benzoylacetate) can be represented by the formula Cr C9H7O2 3\text{Cr C}_9\text{H}_7\text{O}_2\text{ }_3. It is a chromium(III) complex formed with three benzoylacetate ligands. This structure contributes to its unique properties, including its ability to interact with biological macromolecules.

1. Insulin Mimetic Properties

Chromium compounds, particularly chromium(III) complexes, have been studied for their insulin-mimetic effects. Chromium tris(benzoylacetate) has shown promise in enhancing insulin sensitivity and promoting glucose uptake in cells, which is crucial for managing diabetes.

  • Mechanism of Action : The proposed mechanism involves the activation of insulin receptor signaling pathways, leading to increased glucose transport into cells. Studies indicate that chromium enhances the phosphorylation of insulin receptor substrates, which are critical for insulin signaling .

2. Effects on Lipid Metabolism

Research indicates that chromium tris(benzoylacetate) may also influence lipid metabolism. It has been shown to enhance lipogenesis and glucose oxidation in adipocytes, which could aid in weight management and metabolic health .

  • Case Study : In a study involving rat adipose tissue, chromium supplementation led to a significant increase in glucose-derived lipid synthesis, suggesting a role in fat metabolism regulation .

3. Antioxidant Activity

Chromium complexes exhibit antioxidant properties, which may protect cells from oxidative stress. The ability of chromium tris(benzoylacetate) to scavenge free radicals has been documented, contributing to its protective effects against cellular damage.

  • Research Findings : A study demonstrated that chromium complexes could reduce oxidative stress markers in vitro, indicating potential benefits for conditions associated with oxidative damage .

Toxicological Profile

While chromium compounds have beneficial biological activities, they also carry risks depending on their valence state. Trivalent chromium (Cr(III)), including chromium tris(benzoylacetate), is generally considered less toxic than hexavalent chromium (Cr(VI)).

  • Skin Absorption Studies : Research on skin permeability revealed that Cr(III) compounds have lower cytotoxicity compared to Cr(VI). For instance, studies using Franz diffusion cells showed that Cr(III) exhibited minimal skin penetration and lower disruption of skin integrity compared to Cr(VI) species .

Comparative Analysis of Chromium Compounds

CompoundValence StateBiological ActivityToxicity Level
Chromium Tris(Benzoylacetate)Cr(III)Insulin-mimetic, AntioxidantLow
Sodium ChromateCr(VI)Carcinogenic potentialHigh
Potassium DichromateCr(VI)CytotoxicHigh

Eigenschaften

IUPAC Name

chromium(3+);(Z)-3-oxo-1-phenylbut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H10O2.Cr/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,12H,1H3;/q;;;+3/p-3/b3*10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZCBSQKHJJABD-YNEVXYPXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27CrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015439
Record name Chromium tris(benzoylacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Chromium tris(benzoylacetate)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16432-36-3
Record name Chromium tris(benzoylacetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium, tris(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromium tris(benzoylacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(1-phenylbutane-1,3-dionato-O,O')chromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.